![molecular formula C12H14BrNO B1448601 1-(3-Bromo-5-methylbenzoyl)pyrrolidine CAS No. 1873196-38-3](/img/structure/B1448601.png)
1-(3-Bromo-5-methylbenzoyl)pyrrolidine
Overview
Description
1-(3-Bromo-5-methylbenzoyl)pyrrolidine is a chemical compound with the molecular formula C12H14BrNO and a molecular weight of 268.15 g/mol .
Synthesis Analysis
Pyrrolidine, the core structure of 1-(3-Bromo-5-methylbenzoyl)pyrrolidine, is a versatile scaffold in drug discovery. It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of pyrrolidines can be achieved through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 1-(3-Bromo-5-methylbenzoyl)pyrrolidine consists of a pyrrolidine ring attached to a 3-bromo-5-methylbenzoyl group .Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring, a core structure in “1-(3-Bromo-5-methylbenzoyl)pyrrolidine,” is widely utilized in medicinal chemistry due to its versatility and biological relevance. This compound can serve as a scaffold for developing novel biologically active compounds. Its stereochemistry and non-planarity contribute to the three-dimensional coverage of the pharmacophore space, enhancing target selectivity .
Antiviral Therapeutics: Nucleoside Analog Development
Pyrrolidine-functionalized nucleoside analogs have shown promise in antiviral therapy. The structural modification of nucleosides with pyrrolidine rings, as seen in “1-(3-Bromo-5-methylbenzoyl)pyrrolidine,” can lead to the inhibition of viral reverse transcriptases, offering a pathway for developing new antiviral drugs .
Anticancer Agents: DNA Polymerase Inhibition
Similar to its antiviral applications, pyrrolidine derivatives can act as inhibitors of mammalian DNA polymerases. By interfering with DNA replication, these compounds, including “1-(3-Bromo-5-methylbenzoyl)pyrrolidine,” could be potent anticancer agents, blocking the growth of cancer cells .
Organic Synthesis: Pyrrole Ring Construction
The pyrrolidine ring is an intermediate in the synthesis of pyrroles, which have significant pharmaceutical applications. The bromo and methyl groups in “1-(3-Bromo-5-methylbenzoyl)pyrrolidine” offer reactive sites for further functionalization, aiding in the construction of complex pyrrole-based molecules .
Enantioselective Catalysis: Stereogenic Centers
The stereogenic centers in pyrrolidine derivatives make them suitable for use in enantioselective catalysis. “1-(3-Bromo-5-methylbenzoyl)pyrrolidine” can be used to induce chirality in synthesized compounds, which is crucial for the pharmaceutical industry .
Neurological Disorders: Modulation of Neurotransmitter Activity
Pyrrolidine derivatives have been explored for their potential to modulate neurotransmitter activity, which can be beneficial in treating neurological disorders. The structural features of “1-(3-Bromo-5-methylbenzoyl)pyrrolidine” may allow it to interact with neural receptors or enzymes .
Material Science: Organic Electronic Components
The electronic properties of pyrrolidine rings can be harnessed in material science, particularly in the development of organic electronic components. “1-(3-Bromo-5-methylbenzoyl)pyrrolidine” could be a precursor for materials with specific conductivity or photovoltaic properties .
Bioconjugation: Tagging and Tracking Biomolecules
Functional groups in “1-(3-Bromo-5-methylbenzoyl)pyrrolidine” can be used for bioconjugation, attaching the compound to biomolecules for tagging or tracking purposes. This application is valuable in biochemical studies and diagnostics .
Mechanism of Action
Pyrrolidine derivatives, which include 1-(3-Bromo-5-methylbenzoyl)pyrrolidine, are present in many natural products and pharmacologically important agents. They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Future Directions
Pyrrolidine derivatives, including 1-(3-Bromo-5-methylbenzoyl)pyrrolidine, have shown promise in various areas of pharmacology, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant activities, and more . This suggests that these compounds could be valuable in the development of new therapeutic agents.
properties
IUPAC Name |
(3-bromo-5-methylphenyl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-9-6-10(8-11(13)7-9)12(15)14-4-2-3-5-14/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFPPSMNZQLOFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-methylbenzoyl)pyrrolidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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